Lipophilicity Modulation: Lower LogP Differentiates Target Compound from C2-Methyl Isomer
The target compound demonstrates a significantly lower predicted lipophilicity (ACD/LogP = 3.01) compared to its closest structural isomer, 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 849921-33-1), which possesses a methyl group at the C2 position and an unsubstituted imidazole, showing a higher ACD/LogP of 3.22 [REFS-1, REFS-2]. This 0.21 log unit reduction in LogP translates to a predicted ~1.6-fold lower octanol-water partition coefficient, which can influence membrane permeability, metabolic stability, and off-target binding rates.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.01 |
| Comparator Or Baseline | 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 849921-33-1), ACD/LogP = 3.22 |
| Quantified Difference | ΔLogP = -0.21 |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction at pH 7.4 |
Why This Matters
For procurement, a lower LogP suggests the target compound may offer superior aqueous solubility and a more favorable metabolic profile in hepatic clearance assays, which is critical for in vivo efficacy studies where the isomer might exhibit higher non-specific tissue binding.
